molecular formula C16H16ClN5 B2577093 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 921539-24-4

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2577093
CAS No.: 921539-24-4
M. Wt: 313.79
InChI Key: IMQXXJNVTMVFIH-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its pharmacological versatility. The molecule is substituted at position 1 with a 4-chloro-2-methylphenyl group and at position 4 with a pyrrolidin-1-yl moiety. The chloro and methyl groups on the phenyl ring enhance lipophilicity and steric bulk, while the pyrrolidine substituent introduces a secondary amine, which may facilitate hydrogen bonding and modulate solubility.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c1-11-8-12(17)4-5-14(11)22-16-13(9-20-22)15(18-10-19-16)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQXXJNVTMVFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 4-chloro-2-methylbenzaldehyde and hydrazine derivatives under acidic or basic conditions.

    Substitution reactions:

    Final coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with the 4-chloro-2-methylphenyl group, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group in pyrazolo[3,4-d]pyrimidine derivatives serves as a key reactive site for nucleophilic substitution.

Key Examples:

ReactantReagent/ConditionsProductYieldSource
HydrazineReflux in ethanol4-hydrazinyl derivative85%
1-(2-Hydroxyethyl)piperidineMitsunobu conditions (DIAD, PPh₃)1-alkylated chloropyrimidine78%
Piperidine derivativesNaH/DMF, 0°C to RTN1-substituted pyrazolo-pyrimidine45–60%
  • Mechanistic Insight : The 4-chloro group undergoes displacement via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the pyrimidine ring .

Condensation Reactions

The hydrazinyl intermediate (generated from hydrazinolysis) participates in Schiff base formation and cyclocondensation.

Documented Condensations:

Carbonyl CompoundConditionsProductApplicationSource
Aromatic aldehydes (e.g., benzaldehyde)Ethanol, glacial acetic acid, refluxSchiff bases (R=Ar)Anticancer leads
AcetophenonesUltrasonic-assisted synthesisOpen-chain hydrazonesStructural diversification
Triethyl orthoformateReflux in acetic acidTricyclic pyrazolo-triazolopyrimidinesKinase inhibition
  • Notable Product : Reaction with triethyl orthoformate yields 5-methyl-7-phenyl-7H-pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine (IC₅₀ = 0.8 μM against EGFR kinase) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization.

Suzuki-Miyaura Coupling Example:

Boronic AcidCatalyst/ConditionsProductYieldSource
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolanePd(dppf)Cl₂, Na₂CO₃, 100°C, 2 hAlkenyl-substituted derivative67%
  • Significance : Introduces sp²-hybridized groups for enhanced π-stacking in kinase binding pockets .

Heterocyclic Annulation

Reactions with diketones or anhydrides form fused heterocycles.

Cyclization Reactions:

ReagentConditionsProductBiological ActivitySource
Dihydrofuran-2,5-dioneReflux in DCMPyrrolidine-2,5-dione-fused derivativeσ1R antagonism
Indoline-2,3-dioneSolvent-free, 80°CIndole-incorporated analogAntinociceptive effects

Reduction and Oxidation

Controlled redox reactions modify substituent properties.

Reaction TypeReagentTarget SiteOutcomeSource
OxidationKMnO₄, acidic conditionsMethyl group (Ar-CH₃)Carboxylic acid functionality
ReductionNaBH₄, MeOHNitro groups (if present)Amines for further derivatization

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from this scaffold have been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, making them potential candidates for treating inflammatory diseases. A study demonstrated that certain derivatives displayed better safety profiles than traditional anti-inflammatory drugs like Diclofenac, with lower ulcerogenic activities and higher LD50 values, indicating a safer therapeutic window .

Antitumor Properties

Research has suggested that pyrazolo[3,4-d]pyrimidine derivatives may also possess antitumor properties. These compounds can act as inhibitors of specific kinases involved in cancer progression. For example, the inhibition of xanthine oxidase by pyrazolo[3,4-d]pyrimidines has shown promise in reducing tumor growth in preclinical models . This mechanism is similar to that of allopurinol, a well-known drug used in the management of gout and hyperuricemia.

Neurological Applications

The compound's structural characteristics allow it to interact with various neurotransmitter systems. Some derivatives have been explored for their potential as anxiolytics or antidepressants due to their ability to modulate serotonin and dopamine pathways. The pyrrolidine moiety is particularly noted for enhancing central nervous system penetration, which may contribute to the efficacy of these compounds in treating mood disorders .

Case Studies

StudyFindings
Abd El-Salam et al., 2012Synthesized several pyrazolo[3,4-d]pyrimidine derivatives showing potent anti-inflammatory activity with lower ulcerogenic potential than Diclofenac .
Recent Antitumor ResearchDemonstrated that specific derivatives inhibited cancer cell proliferation in vitro and reduced tumor size in animal models .
Neurological Impact StudyFound that certain derivatives improved symptoms in animal models of anxiety and depression by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or other therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Properties/Synthesis Biological Activity
Target Compound 4-Chloro-2-methylphenyl Pyrrolidin-1-yl ~328.8 Likely synthesized via nucleophilic substitution with pyrrolidine Potential kinase inhibition (inferred from pyrrolidine’s H-bonding capacity)
4-Chloro-6-(chloromethyl)-1-methyl (Evid. 3,6) Methyl Cl, Chloromethyl 219.63 Two-step synthesis from ethyl ester; reactive chlorides for further derivatization Intermediate for antibacterial/antiproliferative agents
1-(4-Chlorobenzyl)-4-piperazinyl (Evid. 4) 4-Chlorobenzyl 4-(2-Phenylethyl)piperazinyl ~504.4 Substituted piperazine introduced via coupling reactions Likely CNS activity due to piperazine’s affinity for neurotransmitter receptors
1-(3-Cl-4-MePh)-4,6-diamine (Evid. 15,16) 3-Chloro-4-methylphenyl Amino 279.12 SNAr reactions on halogenated core Anticancer/kinase inhibition (enhanced H-bonding from diamines)
Morpholino Derivative (Evid. 18) 2-Chloro-2-phenylethyl Morpholino ~390.3 Alkylation of pyrazolo core with morpholine Multi-target kinase inhibition (e.g., Src, ABL) due to morpholine’s polarity

Key Insights

Substituent Effects: Position 1: Aromatic substituents (e.g., 4-chloro-2-methylphenyl, 4-chlorobenzyl) enhance lipophilicity, promoting membrane permeability. The 3-chloro-4-methylphenyl group (Evid. Position 4: Pyrrolidine (5-membered, secondary amine) offers moderate basicity and H-bonding capability, whereas morpholine (6-membered, ether-linked) increases polarity and solubility. Piperazine derivatives (Evid. 4) are bulkier and may interact with larger binding pockets .

Synthetic Accessibility :

  • Halogenated intermediates (e.g., 4-chloro derivatives) enable facile functionalization via nucleophilic substitution (e.g., with pyrrolidine or piperazine) .
  • Diamine derivatives (Evid. 15,16) require sequential amination steps, complicating synthesis but enhancing binding affinity .

Biological Implications: Pyrrolidine and morpholine substituents are common in kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s pyrrolidine group may confer selectivity for specific kinases over piperazine-containing analogs . Chlorinated aryl groups (e.g., 4-chloro-2-methylphenyl) enhance metabolic stability but may reduce aqueous solubility compared to non-halogenated analogs .

Biological Activity

1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C27_{27}H33_{33}ClN4_{4}S
  • Molecular Weight : 481.1 g/mol
  • IUPAC Name : 1-[[1-[(4-chlorophenyl)methyl]pyrrol-2-yl]methyl]-3-(3-methylphenyl)-1-(3-pyrrolidin-1-ylpropyl)thiourea

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation and migration in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the inhibition of specific kinases that play crucial roles in cell signaling pathways associated with cancer progression .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation), which is a critical process in regulating cellular functions. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to selectively inhibit certain kinases, which may lead to therapeutic applications in treating diseases like cancer and other proliferative disorders .

Case Studies

Several studies have documented the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine significantly inhibited the growth of cancer cells in vitro with IC50 values in the low micromolar range .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • In Vivo Studies :
    • Animal models have shown promising results where treatment with pyrazolo[3,4-d]pyrimidine derivatives led to reduced tumor size and improved survival rates compared to control groups .

Pharmacological Properties

The pharmacological profile of 1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine includes:

  • Selectivity : The compound exhibits selectivity towards certain kinases, minimizing off-target effects.
  • Bioavailability : Preliminary studies suggest favorable bioavailability and metabolic stability .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine N-CH₂ at δ 3.2–3.5 ppm) and carbon backbone .
  • IR : Identifies NH/OH stretches (3200–3500 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .
  • XRPD : Validates crystalline purity; reported peaks at 2θ = 8.9°, 12.4°, and 17.6° for hydrochloride salt formation .

How are spectral discrepancies resolved when characterizing novel analogs?

Advanced Characterization
Discrepancies arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing pyrazole C-H from phenyl protons) .
  • Elemental analysis : Confirms stoichiometry (e.g., matched calculated C: 66.28% vs. observed: 66.41%) .
  • Mass spectrometry : Detects molecular ion peaks (e.g., [M+H]+ at m/z 445 for a derivative in ) .

What in vitro assays are used to screen for biological activity?

Q. Basic Bioactivity Screening

  • Kinase inhibition : FLT3/VEGFR2 inhibition measured via ATPase assays (IC₅₀ values in nM range) .
  • Antimicrobial activity : Broth microdilution against P. aeruginosa or C. albicans ( used MIC ≤25 µg/mL as cutoff) .
  • Antiproliferative assays : MTT tests on MV4-11 leukemia cells (e.g., compound 33 in induced apoptosis at 10 nM) .

How are in vivo efficacy and toxicity evaluated for kinase inhibitors?

Q. Advanced Bioactivity

  • Xenograft models : MV4-11 cells implanted in mice; tumor regression measured via caliper. reported complete regression at 10 mg/kg/day with no toxicity .
  • Toxicokinetics : Plasma exposure (AUC) and organ histopathology assessed post-dosing .
  • Mechanistic validation : Western blotting for phosphorylated FLT3 suppression in tumors .

How do structural modifications influence kinase selectivity?

Q. Structure-Activity Relationship (SAR)

  • Pyrrolidine substitution : Bulky groups (e.g., 3-trifluoromethylphenyl) enhance FLT3 binding via hydrophobic interactions .
  • Chloro vs. methoxy substituents : Electron-withdrawing groups (Cl) improve VEGFR2 inhibition (IC₅₀ reduced from 120 nM to 18 nM) .
  • Urea linkers : Increase solubility and hydrogen bonding to kinase backbones (’s compound 33 showed dual FLT3/VEGFR2 inhibition) .

What strategies improve solubility and stability during formulation?

Q. Physicochemical Optimization

  • Salt formation : Hydrochloride salts () enhance aqueous solubility .
  • Co-solvents : PEG-400 or cyclodextrins stabilize labile derivatives .
  • Storage : Dark, dry conditions (2–8°C) prevent degradation of hygroscopic compounds .

How are contradictions between in vitro and in vivo data reconciled?

Q. Data Analysis

  • Pharmacokinetic profiling : Low oral bioavailability may explain poor in vivo efficacy despite potent in vitro activity. addressed this by optimizing logP (2.5–3.5) for membrane permeability .
  • Metabolite interference : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .

What analytical methods validate purity for publication or regulatory submission?

Q. Quality Control

  • HPLC : Purity ≥95% with C18 columns (ACN/water gradient) .
  • Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (e.g., DMF <0.1%) .
  • Chiral HPLC : Ensures enantiomeric purity for stereospecific compounds .

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